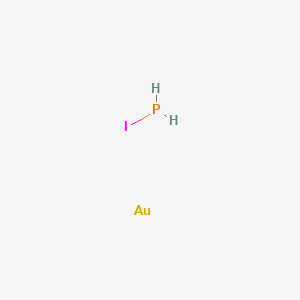
Phosphinous iodide--gold (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous iodide–gold (1/1) is a coordination compound consisting of a gold atom bonded to a phosphinous iodide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinous iodide–gold (1/1) can be synthesized through the reaction of gold salts with phosphinous iodide ligands. One common method involves the use of gold chloride (AuCl) and phosphinous iodide in a suitable solvent under controlled conditions. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or precipitation .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Phosphinous iodide–gold (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phosphinous iodide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, thiols, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species .
Scientific Research Applications
Phosphinous iodide–gold (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinous iodide–gold (1/1) involves its interaction with cellular components. In biological systems, the compound can target thiol-containing enzymes, disrupting their function and leading to cell death. This is particularly relevant in cancer therapy, where the compound induces apoptosis by inhibiting thioredoxin reductase and other redox-active enzymes .
Comparison with Similar Compounds
Phosphinous iodide–gold (1/1) can be compared with other gold-phosphine complexes, such as:
Chloro(triphenylphosphine)gold(I): Similar in structure but with different ligands.
Chloro(dimethylphenylphosphine)gold(I): Another gold-phosphine complex with distinct properties.
Chloro(trimethylphosphine)gold(I): Differing in ligand structure and reactivity.
These compounds share some chemical properties but differ in their reactivity, stability, and applications, highlighting the uniqueness of phosphinous iodide–gold (1/1).
Properties
CAS No. |
154828-33-8 |
|---|---|
Molecular Formula |
AuH2IP |
Molecular Weight |
356.861 g/mol |
IUPAC Name |
gold;iodophosphane |
InChI |
InChI=1S/Au.H2IP/c;1-2/h;2H2 |
InChI Key |
CROKSYQHYACSTI-UHFFFAOYSA-N |
Canonical SMILES |
PI.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


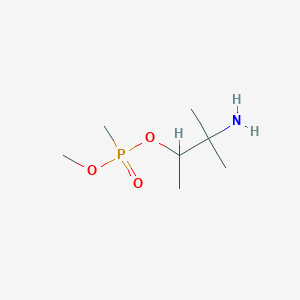
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
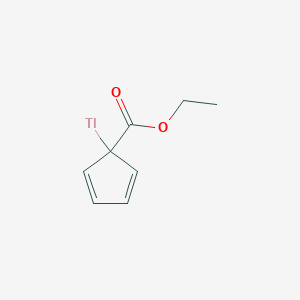
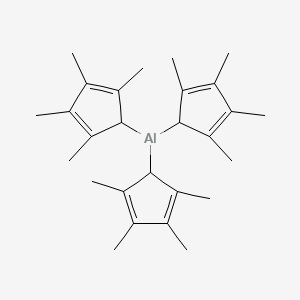
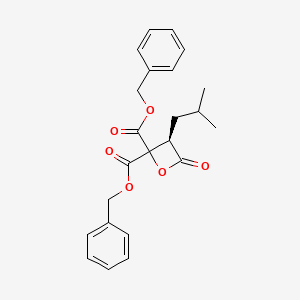
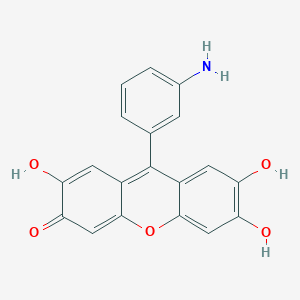
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
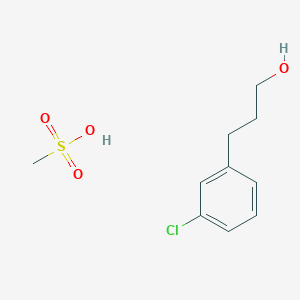
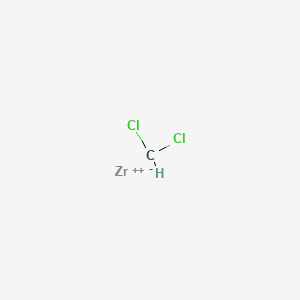
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
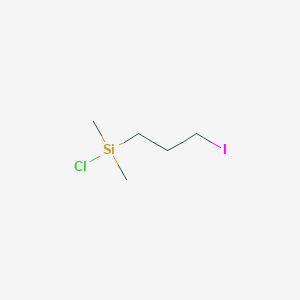
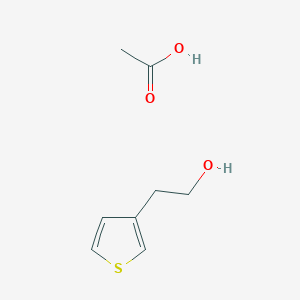
dimethyl-](/img/structure/B14263596.png)
